![molecular formula C14H13N3O3 B10977405 2-methyl-3-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B10977405.png)
2-methyl-3-nitro-N-(pyridin-2-ylmethyl)benzamide
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Overview
Description
2-methyl-3-nitro-N-(pyridin-2-ylmethyl)benzamide: is a chemical compound with the molecular formula C13H13N3O and a molecular weight of 227.26 g/mol. It exists as a solid substance at room temperature. The compound’s structure consists of a benzene ring substituted with a methyl group, a nitro group, and a pyridine-based amide moiety.
Preparation Methods
Synthetic Routes:
The synthesis of this compound involves several steps. One common synthetic route includes the following reactions:
Nitration: Nitration of 2-methylbenzamide using a mixture of nitric acid and sulfuric acid yields 2-methyl-3-nitrobenzamide.
Pyridine Substitution: The nitro group in 2-methyl-3-nitrobenzamide is then replaced by pyridine-2-ylmethylamine to form the desired compound.
Industrial Production:
While industrial-scale production methods may vary, the above synthetic route can be adapted for large-scale manufacturing.
Chemical Reactions Analysis
2-methyl-3-nitro-N-(pyridin-2-ylmethyl)benzamide: undergoes various chemical reactions:
Reduction: Reduction of the nitro group can yield the corresponding amino compound.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Oxidation: Oxidation of the methyl group may lead to the formation of carboxylic acids.
Common reagents and conditions used in these reactions depend on the specific transformation.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: It may exhibit pharmacological properties, making it relevant for drug discovery.
Chemical Biology: Researchers study its interactions with biological macromolecules.
Industry: It could serve as a precursor for other compounds or materials.
Mechanism of Action
The exact mechanism by which 2-methyl-3-nitro-N-(pyridin-2-ylmethyl)benzamide exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Properties
Molecular Formula |
C14H13N3O3 |
---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
2-methyl-3-nitro-N-(pyridin-2-ylmethyl)benzamide |
InChI |
InChI=1S/C14H13N3O3/c1-10-12(6-4-7-13(10)17(19)20)14(18)16-9-11-5-2-3-8-15-11/h2-8H,9H2,1H3,(H,16,18) |
InChI Key |
GHCLSBGEGWMPEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC2=CC=CC=N2 |
Origin of Product |
United States |
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